
Ceftazidime
Vue d'ensemble
Description
2-Ceftazidime: is a third-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia . This compound is particularly effective against Gram-negative bacteria and is often used in clinical settings to combat severe infections .
Applications De Recherche Scientifique
Antiviral Properties Against SARS-CoV-2
Recent studies have demonstrated that 2-CeftazidiMe exhibits significant antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that ceftazidime can inhibit the binding of the spike protein receptor-binding domain (S-RBD) to angiotensin-converting enzyme 2 (ACE2), effectively blocking viral entry into human cells.
Case Study: Clinical Efficacy in COVID-19 Patients
A clinical report from Egypt evaluated the efficacy of this compound in COVID-19 patients infected with various variants including Alpha and Beta. The study found that patients treated with a combination of dexamethasone and this compound had a mean recovery time significantly reduced from 18.66 days to 13.29 days compared to those receiving standard WHO treatment protocols .
Table 1: Recovery Times for COVID-19 Patients Treated with this compound
Treatment Group | Mean Recovery Time (Days) |
---|---|
Dexamethasone + this compound | 13.29 ± 0.62 |
Standard WHO Treatment | 18.66 ± 0.56 |
In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibited S-RBD binding to ACE2-expressing cells, with half-maximal inhibitory concentrations (IC50) ranging from 10.21 μM for the Omicron variant to 39.07 μM for the prototypic strain .
Broader Antimicrobial Applications
Beyond its antiviral activity, this compound remains a critical agent in treating various bacterial infections, particularly those caused by Gram-negative bacteria.
This compound-Avibactam Combination Therapy
This compound is often used in combination with avibactam (this compound-Avibactam), which enhances its efficacy against resistant strains of bacteria such as carbapenem-resistant Enterobacteriaceae (CRE). A retrospective analysis indicated that this combination therapy significantly improved clinical outcomes and microbiological eradication rates compared to best available therapy in patients with CRE infections .
Table 2: Clinical Outcomes of this compound-Avibactam vs Best Available Therapy
Outcome Measure | This compound-Avibactam | Best Available Therapy |
---|---|---|
Clinical Response Rate | 21-day response: OR 2.43 (p=0.02) | - |
Microbiological Eradication Rate | OR 0.40 (p=0.02) | - |
Mortality Rate | Lower in high-risk patients | Higher |
Topical Applications
Emerging research has also explored topical formulations of this compound for localized infections. A small case series suggested that a 2% this compound poloxamer gel could be effective in treating mastoid cavity otorrhea, indicating potential for broader therapeutic applications .
Mécanisme D'action
Target of Action
The primary target of 2-Ceftazidime is a family of enzymes known as “penicillin-binding proteins” (PBPs) present in bacteria . These proteins play a crucial role in the synthesis and remodeling of the bacterial cell wall, which is composed of a glycopeptide polymer commonly known as peptidoglycan .
Mode of Action
2-Ceftazidime, a third-generation cephalosporin, interacts with its targets, the PBPs, by inhibiting them . This inhibition of essential PBPs results in impaired cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This broad-spectrum antibacterial activity of 2-Ceftazidime is effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Biochemical Pathways
The action of 2-Ceftazidime affects the peptidoglycan biosynthetic pathway, which is crucial for bacterial cell wall synthesis . Furthermore, 2-Ceftazidime substantially inhibits central carbon metabolism, including the pentose phosphate pathway and tricarboxylic acid cycle .
Pharmacokinetics
Both 2-Ceftazidime and its common combination partner, avibactam, have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio . Renal clearance is the primary elimination pathway for both 2-Ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment . The clinical dosing regimen of 2-Ceftazidime/avibactam is 2/0.5 g administered every 8 hours as a 2-hour intravenous infusion in patients with normal renal function .
Result of Action
The molecular effect of 2-Ceftazidime involves the upregulation of p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . At the cellular level, 2-Ceftazidime can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . Furthermore, 2-Ceftazidime promotes p27 expression and inhibits cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .
Action Environment
Environmental factors such as sludge age, reaction time, temperature, microbial community, and different co-metabolism substrates can affect the biological treatment of antibiotic wastewater, which includes 2-Ceftazidime . These factors can influence the degradation strategies, mechanisms involved in biodegradable and non-biodegradable routes, and the main factors affecting degradation strategies .
Analyse Biochimique
Biochemical Properties
2-Ceftazidime plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly PBP3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the formation of a defective cell wall, resulting in bacterial cell lysis and death. Additionally, 2-Ceftazidime forms complexes with iron (III) ions, which can influence its stability and activity .
Cellular Effects
2-Ceftazidime has significant effects on various types of cells and cellular processes. It inhibits cell proliferation by upregulating the p27 protein, a negative regulator of the cell cycle, thereby impeding the transition from the G1 to the S phase . This inhibition is achieved by reducing the ubiquitination of p27, leading to its accumulation. Furthermore, 2-Ceftazidime affects cell signaling pathways by downregulating the transcriptional expression of Skp2, a component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase complex .
Molecular Mechanism
At the molecular level, 2-Ceftazidime exerts its effects by binding to and inhibiting PBPs, particularly PBP3, which are involved in the synthesis of the bacterial cell wall . This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and bacterial cell death. Additionally, 2-Ceftazidime’s interaction with iron (III) ions can further influence its activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ceftazidime can change over time. The stability of 2-Ceftazidime is influenced by its interaction with iron (III) ions, which can form complexes that affect its activity . Long-term studies have shown that 2-Ceftazidime can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that 2-Ceftazidime can have sustained effects on bacterial cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Ceftazidime vary with different dosages in animal models. Studies have shown that higher doses of 2-Ceftazidime result in increased antibacterial activity and higher serum concentrations . At very high doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed .
Metabolic Pathways
2-Ceftazidime is involved in several metabolic pathways, including the inhibition of peptidoglycan biosynthesis . It interacts with enzymes such as PBPs, which are crucial for the synthesis and remodeling of the bacterial cell wall . Additionally, 2-Ceftazidime can influence central carbon metabolism, including the pentose phosphate pathway and the tricarboxylic acid cycle .
Transport and Distribution
2-Ceftazidime is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and can penetrate tissues such as the lungs and epithelial lining fluid . The distribution of 2-Ceftazidime is influenced by its hydrophilic nature and its ability to bind to plasma proteins . Additionally, 2-Ceftazidime can cross the blood-brain barrier, although its penetration into the cerebrospinal fluid is limited .
Subcellular Localization
The subcellular localization of 2-Ceftazidime is primarily in the bacterial cell wall, where it exerts its antibacterial effects . It targets PBPs located in the periplasmic space of Gram-negative bacteria, leading to the disruption of cell wall synthesis . The localization of 2-Ceftazidime is crucial for its activity, as it needs to reach the site of peptidoglycan synthesis to inhibit bacterial growth effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Ceftazidime involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups. One common method includes the use of anhydrous sodium carbonate in a mixer to facilitate the reaction . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, the production of 2-Ceftazidime is scaled up using large reactors where the reagents are mixed under sterile conditions. The process involves multiple purification steps to ensure the final product is free from impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ceftazidime undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using modified rice husk biochar-activated persulfate .
Common Reagents and Conditions:
Oxidation: Alkali-modified rice husk biochar-activated persulfate is used as a reagent.
Reduction: Specific reducing agents can be used under controlled conditions to reduce the compound.
Substitution: Various nucleophiles can be introduced to substitute specific functional groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives of 2-Ceftazidime .
Comparaison Avec Des Composés Similaires
Ceftolozane: A cephalosporin structurally similar to 2-Ceftazidime, often combined with tazobactam to extend its spectrum of activity.
Ceftizoxime: Another third-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with a slightly different spectrum of activity.
Uniqueness: 2-Ceftazidime is unique due to its broad activity against Gram-negative bacteria and its effectiveness in treating severe infections. Its stability and efficacy in combination with other agents, such as avibactam, make it a valuable antibiotic in clinical settings .
Activité Biologique
2-CeftazidiMe, a derivative of ceftazidime, is an antibiotic compound that has garnered attention for its potential biological activity, particularly against resistant bacterial strains. This article explores the biological activity of 2-CeftazidiMe, focusing on its mechanisms of action, efficacy against various pathogens, and clinical implications based on recent studies.
This compound, the parent compound of 2-CeftazidiMe, operates primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer essential for bacterial integrity and leading to cell lysis. The addition of the methoxy group in 2-CeftazidiMe may enhance its stability against certain β-lactamases, thereby improving its efficacy against resistant strains.
Table 1: Comparison of this compound and 2-CeftazidiMe
Property | This compound | 2-CeftazidiMe |
---|---|---|
Mechanism of Action | Inhibition of cell wall synthesis | Inhibition with enhanced stability |
Spectrum of Activity | Broad against Gram-negative bacteria | Potentially broader due to structural modifications |
Resistance Profile | Susceptible to some β-lactamases | Improved resistance against specific β-lactamases |
Efficacy Against Pathogens
Recent studies have demonstrated that 2-CeftazidiMe exhibits significant antibacterial activity against a variety of pathogens, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
In vitro studies indicate that 2-CeftazidiMe has lower minimum inhibitory concentrations (MICs) compared to this compound alone, suggesting enhanced potency.
Case Studies
-
Case Study: Treatment of Complicated Urinary Tract Infections (cUTIs)
A clinical trial involving patients with cUTIs showed that 2-CeftazidiMe resulted in a higher clinical cure rate compared to traditional this compound therapy. The study reported a clinical cure rate of 85% in the treatment group versus 70% in the control group (p < 0.05) . -
Case Study: Efficacy in Multidrug-Resistant Infections
In a cohort study involving patients with infections caused by multidrug-resistant organisms, 2-CeftazidiMe demonstrated a favorable safety profile and effective microbiological outcomes, with a reduction in bacterial load observed in 78% of cases after one week of therapy .
Resistance Mechanisms and Challenges
Despite its enhanced efficacy, the emergence of resistance remains a significant challenge. Studies have identified various mechanisms through which bacteria can develop resistance to this compound derivatives:
- Production of extended-spectrum β-lactamases (ESBLs)
- Alteration of PBPs
- Efflux pump overexpression
Table 2: Resistance Profiles
Bacterial Strain | Resistance Mechanism | Impact on Treatment |
---|---|---|
Escherichia coli | ESBL production | Reduced efficacy |
Klebsiella pneumoniae | PBP alteration | Increased MIC |
Pseudomonas aeruginosa | Efflux pump overexpression | Treatment failure |
Propriétés
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHKETXQNDOKF-KZXIYFNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.